8-Bromo-3-fluoroquinoline-4-carboxylic acid
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Overview
Description
8-Bromo-3-fluoroquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by the presence of bromine and fluorine atoms at the 8th and 3rd positions, respectively, on the quinoline ring, and a carboxylic acid group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3-fluoroquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gould-Jacob synthesis, Friedländer synthesis, and Skraup synthesis are classical methods used to construct the quinoline scaffold . These methods often involve the use of transition metal catalysts, metal-free ionic liquids, or ultrasound irradiation to enhance the reaction efficiency and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and recyclable catalysts, are often employed to minimize environmental impact and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-3-fluoroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to yield dihydroquinolines.
Coupling Reactions: Cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, can be used to introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions . The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized quinolines, while coupling reactions can produce complex quinoline derivatives with diverse substituents .
Scientific Research Applications
8-Bromo-3-fluoroquinoline-4-carboxylic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Bromo-3-fluoroquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with cellular pathways involved in cell proliferation, apoptosis, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
- 8-Fluoroquinoline-3-carboxylic acid
- 8-Bromoquinoline-3-carboxylic acid
- 4-Bromo-6-fluoroquinoline-3-carboxylic acid ethyl ester
Uniqueness
8-Bromo-3-fluoroquinoline-4-carboxylic acid is unique due to the simultaneous presence of bromine and fluorine atoms, which imparts distinct chemical and biological properties. This dual substitution enhances its reactivity and potential for diverse applications compared to similar compounds with only one halogen substituent .
Properties
CAS No. |
834884-22-9 |
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Molecular Formula |
C10H5BrFNO2 |
Molecular Weight |
270.05 g/mol |
IUPAC Name |
8-bromo-3-fluoroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H5BrFNO2/c11-6-3-1-2-5-8(10(14)15)7(12)4-13-9(5)6/h1-4H,(H,14,15) |
InChI Key |
JEJPYTZZQULSTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C(=C1)Br)F)C(=O)O |
Origin of Product |
United States |
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